molecular formula C26H22BrClN4O5 B11455307 ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11455307
M. Wt: 585.8 g/mol
InChI Key: CWNYWYCIQVXSKD-UHFFFAOYSA-N
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Description

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 5-bromo-2-chlorobenzoic acid with ethyl chloroformate to form the corresponding ethyl ester.

    Cyclization and Functionalization: The ester undergoes cyclization with appropriate reagents to form the triazatricyclo structure. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the imino group to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological effects.

    Modulating Gene Expression: It may influence the expression of certain genes, thereby affecting cellular functions and processes.

Comparison with Similar Compounds

Ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-2-chlorobenzoate: This compound shares the benzoyl and halogen functional groups but lacks the triazatricyclo structure.

    Ethyl 6-bromo-5-((4-chlorobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: This compound has a similar ester functionality but differs in the core structure and substituents.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a different core structure but shares the ester and oxo functional groups.

The uniqueness of ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C26H22BrClN4O5

Molecular Weight

585.8 g/mol

IUPAC Name

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H22BrClN4O5/c1-2-36-26(35)19-13-18-22(29-21-7-3-4-10-31(21)25(18)34)32(14-16-6-5-11-37-16)23(19)30-24(33)17-12-15(27)8-9-20(17)28/h3-4,7-10,12-13,16H,2,5-6,11,14H2,1H3

InChI Key

CWNYWYCIQVXSKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Br)Cl)CC5CCCO5

Origin of Product

United States

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